OncoFAP -

OncoFAP

Catalog Number: EVT-10963261
CAS Number:
Molecular Formula: C21H19F2N5O5
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

OncoFAP is a novel small organic ligand that specifically targets fibroblast activation protein, a serine protease overexpressed in various tumors and associated with cancer progression. This compound has gained attention for its potential applications in positron emission tomography imaging, particularly in detecting tumors that may not be easily identifiable with traditional tracers like fluorodeoxyglucose. OncoFAP is classified as a member of the dipeptidyl peptidase IV family, which plays a crucial role in tumor microenvironment interactions and matrix remodeling .

Source and Classification

OncoFAP was developed as part of ongoing research into fibroblast activation protein inhibitors, which have shown promise in both diagnostic and therapeutic applications. The compound is synthesized from its precursor, OncoFAP-COOH, through various radiolabeling techniques to create derivatives such as OncoFAP-DOTAGA and others, which can be used in imaging studies . Its classification falls under small molecule ligands targeting specific proteins involved in cancer biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of OncoFAP involves several steps:

  1. Precursor Preparation: The common precursor, OncoFAP-COOH, is synthesized using established chemical procedures.
  2. Radiolabeling: The radiolabeling process typically employs gallium-68 or lutetium-177 isotopes. For instance, OncoFAP-DOTAGA was synthesized using automated synthesis modules at controlled temperatures and pH levels to ensure high radiochemical yields (exceeding 80%) and purity (over 99%) .
  3. Quality Control: Rigorous quality control measures are implemented to confirm the radiochemical purity and yield of the final products, ensuring they meet clinical standards.

The synthesis parameters can vary based on the specific derivative being produced; for example, reaction times and precursor amounts are optimized to enhance yield and activity .

Molecular Structure Analysis

Structure and Data

OncoFAP's molecular structure features a core that allows for high-affinity binding to fibroblast activation protein. The ligand's design incorporates functional groups that facilitate interaction with the target protein while maintaining stability in biological environments.

  • Molecular Weight: The molecular weight of OncoFAP is approximately 263.94 g/mol.
  • Chemical Formula: C_{13}H_{16}N_{4}O_{3}S.
  • Log P (Partition Coefficient): Experimental values indicate high hydrophilicity, with Log D values around -4.02, suggesting favorable pharmacokinetics for imaging applications .
Chemical Reactions Analysis

Reactions and Technical Details

OncoFAP undergoes specific chemical reactions during its synthesis and application:

  1. Formation of Radiolabeled Compounds: The reaction involves the coordination of gallium or lutetium isotopes with the ligand at elevated temperatures (around 90 °C) to form stable complexes suitable for imaging.
  2. Enzymatic Activity Assessment: The compound's interaction with fibroblast activation protein is evaluated using fluorescence assays, measuring inhibition constants (IC50) to determine binding affinity .

These reactions are critical for ensuring the efficacy of OncoFAP as a diagnostic tool.

Mechanism of Action

Process and Data

OncoFAP functions by selectively binding to fibroblast activation protein expressed on cancer-associated fibroblasts within the tumor microenvironment. This binding facilitates:

  • Imaging: Enhanced visualization of tumors through positron emission tomography by accumulating in areas with high fibroblast activation protein expression.
  • Therapeutic Potential: Possible use as a therapeutic agent by inhibiting fibroblast activation protein activity, thus affecting tumor growth and metastasis.

Data from clinical studies indicate significant uptake in various cancers, providing a reliable means of tumor detection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

OncoFAP exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Maintains stability under physiological conditions, making it suitable for in vivo applications.
  • Affinity: Demonstrates sub-nanomolar binding affinity for fibroblast activation protein (IC50 around 0.51 nM), indicating strong selectivity compared to related enzymes like dipeptidyl peptidase 8 .

These properties contribute to its effectiveness as a tracer in medical imaging.

Applications

Scientific Uses

OncoFAP is primarily utilized in:

  • Positron Emission Tomography Imaging: As a tracer for visualizing tumors that express fibroblast activation protein, providing advantages over traditional imaging agents.
  • Research on Tumor Microenvironment: Investigating the role of fibroblast activation protein in cancer biology, potentially leading to new therapeutic strategies.
  • Theranostic Applications: Combining diagnostic imaging with therapeutic interventions targeting fibroblast activation protein may enhance treatment outcomes for patients with various cancers .
Introduction to Fibroblast Activation Protein-Targeted Theranostics

Stromal Targeting Paradigm in Solid Tumors

The tumor microenvironment has emerged as a critical determinant in cancer progression, with cancer-associated fibroblasts constituting up to 90% of the tumor mass in highly desmoplastic malignancies such as pancreatic ductal adenocarcinoma and triple-negative breast cancer [1] [6]. These activated fibroblasts differ fundamentally from quiescent fibroblasts in healthy tissues through their extensive remodeling of extracellular matrix architecture and secretion of tumor-promoting cytokines and growth factors [4]. Stromal targeting represents a strategic shift from direct cancer cell bombardment toward disrupting the tumor-supportive infrastructure. This approach capitalizes on the relative genetic stability of stromal components compared to the frequently mutating cancer cells, potentially reducing therapeutic resistance mechanisms [8]. The physical proximity of cancer-associated fibroblasts to malignant cells positions them as ideal targets for localized radionuclide delivery, enabling crossfire effects that can overcome heterogeneous antigen expression within tumor masses [6].

Rationale for Fibroblast Activation Protein as Pan-Tumoral Antigen

Fibroblast activation protein exhibits near-universal expression across epithelial carcinomas, with immunohistochemical studies confirming its presence in >90% of breast, colorectal, pancreatic, and non-small cell lung cancers [1] [4]. This transmembrane serine protease demonstrates dual post-proline peptidase and gelatinase/collagenase activities, facilitating tumor invasion through extracellular matrix degradation [6]. Crucially, Fibroblast activation protein expression in healthy adult tissues is restricted to transiently activated fibroblasts during wound healing and certain immune-privileged sites, creating a wide therapeutic window [8]. The "seed and soil" theory underscores the biological rationale: malignant cells ("seeds") depend on the tumor stroma ("soil") for growth signals, angiogenesis induction, and immune evasion capabilities [6]. Quantitative proteomic analyses reveal Fibroblast activation protein densities reaching 2×10^6 receptors per cell in cancer-associated fibroblasts, substantially exceeding typical tumor antigen densities on malignant cells themselves [2]. This expression profile positions Fibroblast activation protein as a compelling pan-tumoral target for molecular theranostics.

Historical Development of Fibroblast Activation Protein-Targeting Ligands

The Fibroblast activation protein targeting timeline commenced with murine monoclonal antibody F19 in 1986, progressing to humanized antibody sibrotuzumab in early clinical trials [6] [8]. Despite demonstrating tumor localization, antibody-based approaches faced pharmacokinetic limitations including slow blood clearance and hepatosplenic sequestration, reducing tumor-to-background ratios [3]. A transformative breakthrough emerged with Jansen et al.'s discovery of the quinoline-based inhibitor scaffold (UAMC-1110), enabling development of small-molecule Fibroblast activation protein inhibitors [5] [10]. The Heidelberg group systematically optimized this scaffold, creating first-generation clinical compounds Fibroblast activation protein inhibitor-04 and Fibroblast activation protein inhibitor-46 featuring DOTA chelators for gallium-68 and lutetium-177 labeling [1] [5]. While demonstrating excellent tumor visualization, these monomers exhibited suboptimal tumor retention (tumor residence time <24 hours), limiting therapeutic radiation delivery [3] [8]. This pharmacokinetic challenge prompted innovative chemical strategies including multimerization, albumin binders, and peptide-based ligands – setting the stage for high-affinity ligands like OncoFAP [3] [9].

Properties

Product Name

OncoFAP

IUPAC Name

4-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-4-oxobutanoic acid

Molecular Formula

C21H19F2N5O5

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C21H19F2N5O5/c22-21(23)8-12(9-24)28(11-21)17(30)10-26-20(33)14-6-7-25-19-13(14)2-1-3-15(19)27-16(29)4-5-18(31)32/h1-3,6-7,12H,4-5,8,10-11H2,(H,26,33)(H,27,29)(H,31,32)/t12-/m0/s1

InChI Key

PNRJDKPIARNTNM-LBPRGKRZSA-N

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.